Product packaging for 3-Amino-1,3-oxazinan-2-one hydrochloride(Cat. No.:)

3-Amino-1,3-oxazinan-2-one hydrochloride

Cat. No.: B13453941
M. Wt: 152.58 g/mol
InChI Key: RLTSDPPPDGPTKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1,3-oxazinan-2-one hydrochloride is a specialized heterocyclic building block of value in medicinal chemistry and pharmaceutical research. Compounds featuring the 1,3-oxazinan-2-one scaffold are recognized as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) . Specifically, this core structure serves as a precursor in complex multi-step syntheses, enabling the development of potential therapeutic agents . Its primary research application lies in its role as a synthetic intermediate, where it can be incorporated into larger, more complex molecules to study structure-activity relationships or to create libraries of compounds for biological screening . The hydrochloride salt form enhances the compound's stability and solubility, facilitating its handling and use in various organic synthesis and solid-phase reactions. Researchers utilize this compound strictly for laboratory R&D to advance the discovery of new chemical entities. This product is for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9ClN2O2 B13453941 3-Amino-1,3-oxazinan-2-one hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H9ClN2O2

Molecular Weight

152.58 g/mol

IUPAC Name

3-amino-1,3-oxazinan-2-one;hydrochloride

InChI

InChI=1S/C4H8N2O2.ClH/c5-6-2-1-3-8-4(6)7;/h1-3,5H2;1H

InChI Key

RLTSDPPPDGPTKP-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)OC1)N.Cl

Origin of Product

United States

Synthetic Methodologies for 3 Amino 1,3 Oxazinan 2 One Hydrochloride and Analogues

Classical and Established Synthetic Routes to the 1,3-Oxazinan-2-one (B31196) Core

Traditional methods for forming the 1,3-oxazinan-2-one skeleton primarily rely on intramolecular cyclization of linear precursors and the condensation of bifunctional reagents.

Intramolecular cyclization is a foundational strategy for forming the 1,3-oxazinan-2-one ring. This approach involves a linear precursor containing both a nucleophilic group (typically a hydroxyl or amino group) and an electrophilic carbonyl source or a leaving group positioned to favor a 6-membered ring closure.

One established method involves the cyclization of N-protected diazoketones derived from α-amino acids. For instance, N-Cbz-protected diazoketones can undergo intramolecular cyclization catalyzed by a Brønsted acid, such as silica-supported perchloric acid (HClO₄-SiO₂), under metal-free conditions to yield 1,3-oxazinane-2,5-diones. frontiersin.org This reaction proceeds smoothly in methanol (B129727), offering good yields of up to 90%. frontiersin.org The mechanism involves protonation of the diazo compound, followed by an intramolecular nucleophilic attack from the carbamate's carboxyl group, which displaces nitrogen gas and forms the heterocyclic ring. frontiersin.org

Similar transformations have been achieved using Lewis acid catalysts. Indium triflate [In(OTf)₃] has been successfully used to catalyze the intramolecular cyclization of Boc-protected diazocarbonyl substrates to form cyclic urethanes. frontiersin.org Another example involves treating a diazoketone derived from N-Cbz-phenylalanine with scandium triflate (Sc(OTf)₃) to obtain the corresponding oxazinanedione. frontiersin.org

A summary of catalysts and conditions for this strategy is presented below.

Starting MaterialCatalystSolventProduct TypeYield
N-Cbz-protected diazoketonesHClO₄-SiO₂ (Brønsted)Methanol1,3-Oxazinane-2,5-dionesUp to 90%
Boc-protected diazocarbonylsIn(OTf)₃ (Lewis)N/ACyclic urethanesN/A
N-Cbz-phenylalanine derived diazoketoneSc(OTf)₃ (Lewis)Methanol1,3-Oxazinane-2,5-dioneN/A

Cyclocondensation reactions involve the joining of two or more molecules to form the heterocyclic ring, often with the elimination of a small molecule like water. A prominent green chemistry approach involves the reaction of 1,3-amino alcohols with carbon dioxide (CO₂), which serves as a safe and abundant C1 source. rsc.org

This transformation can be effectively achieved by activating the hydroxyl group of the amino alcohol. A straightforward method utilizes p-toluenesulfonyl chloride (TsCl) as an activating agent in the presence of a base like cesium carbonate (Cs₂CO₃) under a CO₂ atmosphere. rsc.org This reaction proceeds under mild conditions (room temperature, 5 bar CO₂) and is applicable to the synthesis of various 6-membered ring carbamates from 1,3-aminopropanol derivatives. rsc.orgrsc.org The reaction is believed to follow an Sₙ2-type mechanism with high selectivity. rsc.org

A particularly relevant method for producing N-amino analogues involves the reaction of a primary amine or hydrazine (B178648) with a dicarbonate (B1257347) derivative of a 1,3-diol. researchgate.net This one-pot reaction proceeds in the absence of a solvent and provides a direct route to N-substituted oxazinanones, including those with a nitrogen atom at the 3-position when hydrazine is used. researchgate.net Other established routes include the condensation of 3-aminopropanol with various carboxylic acid derivatives. sciresliterature.org

Advanced Catalytic Approaches in 1,3-Oxazinan-2-one Synthesis

Modern synthetic chemistry has introduced sophisticated catalytic systems to enhance the efficiency, selectivity, and scope of 1,3-oxazinan-2-one synthesis. These methods often employ transition metals, small organic molecules (organocatalysts), or enzymes (biocatalysts).

The use of CO₂ as a carbonyl source is a central theme in green chemistry, and transition metal catalysis plays a key role in activating this stable molecule. While many methods focus on producing 5-membered oxazolidinones, several protocols have been successfully extended to the synthesis of 6-membered 1,3-oxazinan-2-ones.

An electrochemically mediated carboxylative cyclization of allylic amines with CO₂ has been developed for this purpose. organic-chemistry.org This method avoids the need for harsh reagents and can be applied to the synthesis of 1,3-oxazinan-2-ones while preserving unsaturation in the side chain. organic-chemistry.org Gold catalysis has also been employed; cationic Au(I) complexes can catalyze the cyclization of N-Boc-protected alkynylamines under mild conditions to form the corresponding 2-oxazinones in high yields. organic-chemistry.org

Organocatalysis offers a metal-free alternative for synthesizing cyclic carbamates. Bifunctional organocatalysts have been designed to facilitate the reaction between an unsaturated amine and CO₂. acs.org These catalysts can stabilize the resulting carbamic acid intermediate, activating it for a subsequent enantioselective carbon-oxygen bond formation to produce 6-membered cyclic carbamates. acs.orgnih.gov This approach is valuable for creating constrained 1,3-amino alcohols with high enantioselection. nih.gov

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. While specific biocatalytic routes to 3-amino-1,3-oxazinan-2-one are not widely documented, related transformations highlight the potential of this field. For instance, Candida antarctica lipase (B570770) B (Novozym 435) has been used to catalyze the synthesis of 1,4-benzoxazinone derivatives, demonstrating the capability of enzymes to construct related heterocyclic systems under mild, one-pot conditions.

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability. In the context of 1,3-oxazinan-2-one synthesis, several solid-supported catalysts have been developed.

As mentioned previously, silica-supported perchloric acid (HClO₄-SiO₂) serves as an effective and eco-friendly heterogeneous Brønsted acid catalyst for the intramolecular cyclization of N-Cbz-protected diazoketones. frontiersin.org Another example is the use of ceria-based materials (e.g., CeO₂) as recyclable heterogeneous catalysts for the carbonylation of aliphatic 1,2-diamines with CO₂ to form 5-membered cyclic ureas (imidazolidinones). While this example forms a different ring system, the principle of using solid metal oxides to facilitate CO₂ incorporation is applicable to the synthesis of related heterocycles like oxazinanones.

Stereoselective Synthesis of Chiral 1,3-Oxazinan-2-one Derivatives

The control of stereochemistry is paramount in the synthesis of biologically active molecules. For 1,3-oxazinan-2-one derivatives, several strategies have been developed to introduce chirality in a controlled manner, leading to the desired stereoisomers. These methods include the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective transformations.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. While the use of Evans-type oxazolidinone auxiliaries is well-established for various asymmetric transformations, their specific application in the synthesis of 1,3-oxazinan-2-ones is less documented in readily available literature. However, the principles of chiral auxiliary-controlled reactions can be extended to the synthesis of these six-membered rings. Typically, a chiral auxiliary is covalently attached to a precursor molecule, which then directs the stereochemical outcome of a subsequent ring-forming or substitution reaction. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product.

One conceptual approach involves the use of a chiral amino alcohol as the starting material. The chiral amino alcohol can be acylated and then cyclized to form the 1,3-oxazinan-2-one ring. The stereochemistry of the amino alcohol would direct the formation of a specific diastereomer.

Table 1: Conceptual Application of Chiral Auxiliaries in 1,3-Oxazinan-2-one Synthesis

Chiral Auxiliary Source Reaction Type Key Transformation Expected Outcome
(R)-Phenylglycinol Diastereoselective cyclization Intramolecular cyclization of a carbamate (B1207046) precursor Enantiomerically enriched 1,3-oxazinan-2-one

Asymmetric Catalytic Methodologies

Asymmetric catalysis offers an efficient and atom-economical approach to chiral molecules, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. Several catalytic systems have been explored for the asymmetric synthesis of 1,3-oxazinane (B78680) derivatives.

A notable example is the enantioselective one-pot synthesis of 1,3-oxazinanes through the formation of hemiaminal intermediates. This reaction is catalyzed by a chiral magnesium phosphate (B84403) catalyst and is followed by intramolecular cyclization. While this method has been demonstrated for 1,3-oxazinanes, its adaptation to the synthesis of 1,3-oxazinan-2-ones is a promising avenue.

Another significant development is the integrated one-pot synthesis of enantio-enriched 1,3-oxazinan-2-ones from isocyanoacetates and phenyl vinyl selenones. This process involves a Michael addition catalyzed by a Cinchona alkaloid-derived bifunctional catalyst, followed by a domino oxidative cyclization. nih.govchimia.ch This methodology provides access to functionalized 1,3-oxazinan-2-ones with good to excellent yields and enantioselectivities. nih.govchimia.ch

Table 2: Asymmetric Catalytic Synthesis of 1,3-Oxazinan-2-one Precursors

Catalyst System Reactants Key Transformation Yield (%) Enantiomeric Excess (%) Reference
Chiral Magnesium BINOL Phosphate Imines, Alcohols Enantioselective addition/cyclization High Excellent acs.org

Diastereoselective and Enantioselective Transformations

Diastereoselective and enantioselective transformations are key to constructing specific stereoisomers of 1,3-oxazinan-2-one derivatives. These reactions can involve the stereocontrolled cyclization of a chiral precursor or the stereoselective modification of a pre-existing ring.

A successful diastereoselective synthesis of chiral 6-hydroxymethyl-1,3-oxazinan-2-ones has been reported starting from carbohydrate derivatives. acs.orgnih.gov This approach utilizes the inherent chirality of the starting material to control the stereochemistry of the final product. The synthesis involves the reaction of optically pure 3-hydroxy-gamma-butyrolactone with a primary amine to form an amide, which is then reduced and carbonylated to yield the desired chiral 1,3-oxazinan-2-one. acs.orgnih.gov

Rhodium-catalyzed [3+3]-annulation of cyclic nitronates with vinyl diazoacetates has been shown to produce bicyclic unsaturated nitroso acetals with excellent diastereoselectivity. These intermediates can be further transformed into complex oxazine (B8389632) derivatives. This methodology highlights the power of catalytic cycloaddition reactions in constructing stereochemically rich heterocyclic systems.

Table 3: Diastereoselective Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrates

Starting Material Key Steps Product Diastereomeric Control Reference

Multicomponent Reaction (MCR) Strategies for Diversification

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools for generating libraries of structurally diverse molecules. While specific examples of Ugi or Biginelli reactions leading directly to a wide array of 3-amino-1,3-oxazinan-2-one analogues are not extensively reported, the principles of these MCRs can be adapted for the synthesis of related heterocyclic structures.

The Biginelli reaction, a well-known MCR, typically produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). Modifications of the Biginelli reaction, potentially using a β-hydroxy ketone or aldehyde and a suitable nitrogen source, could conceptually lead to the formation of the 1,3-oxazinan-2-one core.

The Ugi reaction, another versatile MCR, combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. By carefully selecting the starting materials, it is conceivable to design an Ugi reaction that, followed by a post-condensation cyclization, could yield substituted 1,3-oxazinan-2-ones. For instance, using a starting material that contains both an amino and a hydroxyl group separated by a three-carbon chain could lead to the desired heterocyclic ring system after the initial Ugi condensation.

Green Chemistry Principles in 1,3-Oxazinan-2-one Synthesis

The application of green chemistry principles is crucial for developing sustainable and environmentally friendly synthetic processes. In the context of 1,3-oxazinan-2-one synthesis, several green approaches have been investigated, focusing on the use of safer solvents, recyclable catalysts, and solvent-free conditions.

Solvent-Free and Aqueous Reaction Media

Conducting reactions in the absence of volatile organic solvents or in aqueous media significantly reduces the environmental impact of a synthetic process.

Solvent-free synthesis of 1,3-oxazine derivatives has been achieved using a recyclable nanocomposite catalyst composed of a heteropolyacid stabilized on mesoporous titanium oxide and graphitic carbon nitride. This method involves a one-pot, three-component condensation reaction and offers advantages such as short reaction times, high yields, and easy catalyst recovery and reuse.

The use of water as a reaction medium has also been explored for the synthesis of 1,3-oxazine derivatives. An efficient and practical procedure for the synthesis of various substituted naphthoxazines has been described using alum (KAl(SO4)2·12H2O) as a non-toxic, reusable, and inexpensive catalyst in water. tandfonline.com This approach provides high yields and purity under mild reaction conditions. tandfonline.com

Table 4: Green Synthetic Approaches to 1,3-Oxazine Derivatives

Green Approach Catalyst Reaction Type Key Advantages Reference
Solvent-Free H3PMo11O39@TiO2@g-C3N4 Three-component condensation Recyclable catalyst, short reaction time, high yield
Aqueous Medium Alum (KAl(SO4)2·12H2O) Condensation Non-toxic catalyst, mild conditions, high yield tandfonline.com

Energy-Efficient Protocols

Energy-efficient protocols in the synthesis of 1,3-oxazinan-2-ones and related structures focus on reducing the energy footprint of chemical transformations. This is often achieved through methods such as solvent-free reactions, one-pot procedures, and the use of alternative energy sources like microwave irradiation or sonochemistry. These approaches can significantly shorten reaction times, simplify work-up procedures, and reduce the need for energy-intensive heating and purification steps. mdpi.comresearchgate.net

One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, are particularly advantageous. For instance, six-membered cyclic carbamates (oxazinanones) have been synthesized in a one-pot reaction from a primary amine or hydrazine and a dicarbonate derivative of 1,3-diols. researchgate.net This method proceeds in good yield and within a short time span, notably in the absence of a solvent, which further enhances its energy efficiency. researchgate.net Another green approach involves the condensation of 3-aminopropanol with carboxylic acid derivatives under solvent-free conditions. sciresliterature.org

The use of dialkyl carbonates in a one-pot synthesis of 1,3-oxazinan-2-ones from amines and 1,3-diols also represents an energy-efficient, green methodology. york.ac.uk Furthermore, sonochemical methods have been demonstrated to be significantly more energy-efficient than conventional heating. For example, the synthesis of certain 1,3,5-triazine (B166579) derivatives under ultrasound irradiation was found to be 13 times "greener" than traditional heating methods, requiring only water as a solvent and completing within minutes. nih.gov While not directly applied to 3-Amino-1,3-oxazinan-2-one, this highlights the potential of sonochemistry as an energy-efficient tool for synthesizing related heterocyclic structures. nih.gov

Table 1: Examples of Energy-Efficient Protocols in the Synthesis of 1,3-Oxazinan-2-one Analogues

Protocol Type Reactants Conditions Key Findings
One-Pot, Solvent-Free Primary amine/hydrazine, Dicarbonate of 1,3-diols Ambient Good yields, short reaction times, avoids solvent use. researchgate.net
One-Pot Synthesis Amines, 1,3-diols, Dialkyl carbonate N/A Green synthesis route; yield is dependent on the steric hindrance of the dialkyl carbonate and diol. york.ac.uk
Microwave-Assisted 2-Naphthol, Benzaldehyde, Urea SiO2-ZnCl2, 30-60 seconds Rapid synthesis, enhanced yield and purity, simplified work-up. researchgate.net
Sonochemical Protocol (Analogous Triazine Synthesis) Water, 5 minutes 13 times "greener" than conventional heating, avoids organic solvents. nih.gov

Reusable Catalytic Systems

A notable example is the use of silica-supported perchloric acid (HClO4-SiO2) for the intramolecular cyclization of N-Cbz-protected diazoketones to form 1,3-oxazinane-2,5-diones. frontiersin.org This metal-free catalyst is inexpensive, stable, easy to handle, and operates under mild conditions in a non-chlorinated solvent, representing a greener alternative to traditional methods. frontiersin.org

Another environmentally benign and reusable catalyst is alum (KAl(SO4)2·12H2O). It has been successfully employed for the synthesis of various substituted naphtho researchgate.netfrontiersin.orgoxazines in water. tandfonline.com The use of alum is advantageous due to its low cost, non-toxic nature, and simple recovery and reuse, aligning well with the principles of green chemistry. tandfonline.com

In the pursuit of highly efficient and easily recoverable catalysts, multifunctional nanomagnetic catalysts have been developed. For instance, tungstate (B81510) anions immobilized on a γ-Fe2O3 support have been used for the synthesis of 2-amino-3-cyano-4H-chromenes. nih.gov This catalyst can be easily recovered using an external magnetic field and has been shown to be reusable for at least five successive runs with only a minor decrease in activity. While applied to a different heterocyclic system, this technology demonstrates a sophisticated approach to catalyst reusability that could be adapted for the synthesis of oxazinanone derivatives. nih.gov

Table 2: Reusable Catalysts in the Synthesis of 1,3-Oxazine Analogues

Catalyst Substrates Reaction Type Reusability & Efficiency
Silica-supported HClO4 N-Cbz-protected diazoketones Intramolecular Cyclization Metal-free, inexpensive, stable, and easy to handle catalyst promoting high yields (66-90%). frontiersin.org
Alum (KAl(SO4)2·12H2O) Naphthol, Formaldehyde, Aromatic amine Condensation Non-toxic, inexpensive, easily available, and reusable catalyst providing high yields in water. tandfonline.com
(γ-Fe2O3-Im-Py)2WO4 (Nanomagnetic) Alcohols, Malononitrile, Activated phenols Tandem Oxidation-Condensation Easily recovered with a magnet; reused for five successive runs with insignificant decrease in activity. nih.gov

Reaction Mechanisms and Mechanistic Investigations of 1,3 Oxazinan 2 One Formation

Elucidation of Proposed Reaction Pathways and Intermediates

The formation of the 1,3-oxazinan-2-one (B31196) ring proceeds through several distinct mechanistic pathways, each characterized by unique starting materials and key intermediates.

One prominent pathway involves the reaction of 3-amino-1-propanols with a carbonylating agent like ethylene (B1197577) carbonate. This reaction is proposed to proceed via a double BAc2 (Bimolecular Acyl-Oxygen Cleavage) mechanism. researchgate.net The initial step is the nucleophilic attack of the amino group onto the carbonate, leading to a hydroxyethyl (B10761427) carbamate (B1207046) intermediate. Subsequent intramolecular transesterification, where the terminal hydroxyl group attacks the carbamate carbonyl, results in ring closure and the elimination of ethylene glycol to yield the final 1,3-oxazinan-2-one product.

Another well-established route starts from primary amines and dicarbonate (B1257347) derivatives of 1,3-diols. This one-pot reaction is understood to proceed in two main steps: an initial intermolecular reaction forms a linear carbamate intermediate, which then undergoes an intramolecular cyclization to furnish the oxazinanone ring. researchgate.net

More complex domino reactions have also been developed. For instance, a one-pot synthesis from α-isocyanoacetates and phenyl vinyl selenones involves a Brønsted base-catalyzed Michael addition as the first step. chimia.chnih.gov This is followed by a Brønsted acid-catalyzed domino oxidative cyclization, where the phenyl selenonyl group functions sequentially as an activator, a leaving group, and an oxidant to drive the formation of the heterocyclic ring. chimia.chnih.gov

Furthermore, intramolecular cyclization of precursors derived from amino acids offers another pathway. The cyclization of N-Cbz-protected diazoketones, catalyzed by a Brønsted acid, proceeds through the protonation of the diazo compound to generate a reactive diazonium intermediate. frontiersin.org This intermediate then undergoes an intramolecular attack by the carbamate oxygen, leading to the formation of the 1,3-oxazinane-2,5-dione skeleton. frontiersin.org

Table 1: Proposed Reaction Pathways and Key Intermediates for 1,3-Oxazinan-2-one Formation

Starting MaterialsProposed PathwayKey Intermediate(s)Reference
3-Amino-1-propanol + Ethylene CarbonateDouble BAc2 MechanismHydroxyethyl carbamate researchgate.net
Primary Amine + 1,3-Diol DicarbonateTwo-Step Inter/Intramolecular ReactionLinear carbamate researchgate.net
α-Isocyanoacetate + Phenyl Vinyl SelenoneDomino Oxidative CyclizationMichael adduct chimia.chnih.gov
N-Cbz-protected DiazoketoneBrønsted Acid-Catalyzed Intramolecular CyclizationDiazonium species frontiersin.org

Role of Catalyst-Substrate Interactions in Reaction Progression

In many syntheses, bifunctional catalysts play a crucial role. For example, a methoxy-quinoline-derived bifunctional bis(amidine)-triflimidic acid complex has been developed for tandem CO2-capture and enantioselective cyclization. nih.gov This catalyst is designed to stabilize the carbamic acid intermediate through hydrogen bonding while activating it for the subsequent C-O bond formation. nih.gov Similarly, Cinchona alkaloid-derived catalysts can be used to achieve high enantioselectivity in the initial Michael addition step of domino reactions. nih.gov

Brønsted acids and bases are commonly employed. Brønsted bases like triethylamine (B128534) (Et3N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are used to facilitate initial nucleophilic additions, while Brønsted acids such as p-Toluenesulfonic acid (PTSA) or silica-supported perchloric acid (HClO4) are used to catalyze cyclization and dehydration steps. nih.govfrontiersin.org In the case of diazoketone cyclization, the solid-supported acid catalyst protonates the diazo substrate, initiating the cyclization cascade. frontiersin.org

Lewis acidic sites on heterogeneous catalysts also play a significant role. In adenine-modified Ti-SBA-15 catalysts, Ti4+ ions are proposed to enhance the adsorption of amine and epoxide substrates, thereby increasing their surface concentration. iitm.ac.in Simultaneously, the basic nitrogen groups on the adenine (B156593) moiety activate CO2 molecules, facilitating their reaction with the adsorbed substrates to form the carbamate. iitm.ac.in

Table 2: Catalysts in 1,3-Oxazinan-2-one Synthesis and Their Mechanistic Roles

CatalystSubstrate TypeProposed Role of CatalystReference
Bifunctional Bis(amidine)-Triflimidic AcidUnsaturated Amine + CO2Stabilizes carbamic acid intermediate and activates for cyclization nih.gov
Silica-Supported HClO4N-Cbz-protected DiazoketoneProtonates diazo group to form diazonium intermediate frontiersin.org
Adenine-modified Ti-SBA-15Amine + CO2 + EpoxideTi4+ sites adsorb substrates; adenine activates CO2 iitm.ac.in
Triazabicyclodecene (TBD)3-Amino-1-propanol + Ethylene CarbonateBase catalyst for intermolecular cyclization researchgate.net
Gold(I) ComplexesImine + Alkyne + IsocyanateActivates alkyne for deprotonation and subsequent intramolecular cyclization nih.gov

Kinetic Studies and Reaction Rate Determinants

Substrate Concentration: In some catalytic systems, substrate concentration has a profound effect. In the enantioselective synthesis using a bifunctional organocatalyst, higher substrate concentrations were found to decrease both yield and selectivity, which was attributed to the poor solubility of reagents leading to a heterogeneous reaction mixture and altered kinetics. nih.gov

Solvent Effects: The choice of solvent is a critical rate determinant. In the acid-catalyzed cyclization of diazoketones, nucleophilic solvents like methanol (B129727) and ethanol (B145695) significantly improved reaction efficiency and yield compared to non-nucleophilic solvents such as DCE, THF, or toluene, where little to no product was formed. frontiersin.org This suggests the solvent may participate in the mechanism, possibly by stabilizing intermediates or facilitating proton transfer.

Reagent Structure: The structure of the reagents can introduce significant steric effects that influence reaction rates. In syntheses utilizing dialkyl carbonates, it was observed that more sterically hindered carbonates led to higher yields of the desired 1,3-oxazinan-2-one. researchgate.net This counterintuitive finding may suggest that steric hindrance disfavors competing side reactions, thereby favoring the desired cyclization pathway.

Catalyst Loading: As expected, the amount of catalyst used directly impacts the reaction rate. For the synthesis of 1,3-oxazinane-2,5-diones, increasing the loading of silica-supported HClO4 from 10 mol% to 30 mol% led to a progressive increase in product yield within a fixed timeframe, indicating a direct correlation between catalyst concentration and reaction speed. frontiersin.org

Thermodynamic Considerations in Cyclization Processes

The formation of the six-membered 1,3-oxazinan-2-one ring is a thermodynamically driven process. The stability of the cyclic product relative to the acyclic starting materials provides the negative Gibbs free energy change (ΔG) required for the reaction to proceed spontaneously.

Computational studies on related systems have confirmed that the formation of the cyclic product is often driven by the free energy of activation, which affects the reaction rate. researchgate.net The relative stability of potential intermediates and transition states determines the preferred reaction pathway. For intramolecular cyclizations, the pre-organization of the reactive functional groups in the linear precursor reduces the entropic barrier to ring closure compared to an equivalent intermolecular reaction, thus favoring the cyclization process. The absence of significant ring strain in the resulting six-membered heterocycle ensures that the product is thermodynamically stable.

Isotope Labeling Studies for Mechanistic Validation

Isotope labeling is a powerful technique for the definitive validation of proposed reaction mechanisms, as it allows for the unambiguous tracking of atoms from reactants to products. bohrium.com Although specific isotope labeling studies for the formation of 3-amino-1,3-oxazinan-2-one have not been reported in the reviewed literature, the application of this methodology can be proposed to confirm the hypothesized pathways.

Validation of the Double BAc2 Mechanism: To verify the mechanism of cyclization using ethylene carbonate, a labeling study could be performed using ¹³C-labeled ethylene carbonate at the carbonyl position. If the reaction proceeds as proposed, the ¹³C label should be exclusively located at the C2 (carbonyl) position of the resulting 1,3-oxazinan-2-one. Alternatively, using ¹⁸O-labeled ethylene carbonate could distinguish between acyl-oxygen cleavage (BAc2) and alkyl-oxygen cleavage (BAl2) mechanisms.

Confirming Intramolecularity: For the cyclization of amino acid-derived diazoketones, a crossover experiment using a mixture of an isotopically labeled (e.g., ¹⁵N or ¹³C in the amino acid backbone) substrate and an unlabeled substrate could be conducted. The absence of crossover products (i.e., products containing isotopes from both starting materials) in the mass spectrometry analysis of the product mixture would provide definitive evidence for an intramolecular cyclization mechanism.

By employing such labeling strategies, the movement of specific atoms can be traced, providing conclusive evidence for proposed intermediates and transition states, and confirming the precise sequence of bond-forming and bond-breaking events.

Structural Derivatization and Chemical Transformations of the 3 Amino 1,3 Oxazinan 2 One Core

Regioselective Functionalization of the Oxazinanone Ring System

Regioselective functionalization of the 1,3-oxazinane (B78680) ring is crucial for creating complex molecular architectures. While direct C-H functionalization of the parent 3-amino-1,3-oxazinan-2-one is not extensively documented, studies on related N-protected 1,3-oxazinanes provide a blueprint for potential synthetic strategies.

Research has demonstrated a regio- and enantiodivergent approach to functionalize N-Boc-1,3-oxazinanes. nih.govresearchgate.net This method involves a sparteine-mediated enantioselective lithiation, followed by transmetallation to zinc and a ligand-controlled Negishi cross-coupling reaction. nih.govresearchgate.net This strategy allows for selective substitution at either the C4 or C5 positions of the oxazinane ring. nih.gov By choosing the appropriate palladium catalyst ligand, the reaction can be directed to yield either the C4-functionalized product through a direct coupling or the C5-functionalized product via a migratory coupling. nih.govresearchgate.net

Applying this logic to the 3-amino-1,3-oxazinan-2-one core would likely require initial protection of the 3-amino group, for example, as a Boc-carbamate. The protected scaffold could then potentially undergo directed lithiation and subsequent cross-coupling reactions to introduce substituents at specific positions on the heterocyclic ring. The resulting C4- and C5-functionalized oxazinanones can be converted into valuable enantio-enriched β²- and β³-amino acids. nih.gov

Table 1: Potential Regioselective Functionalization Strategies for the 1,3-Oxazinanone Core (based on N-Boc-1,3-oxazinane)

Position Reaction Type Key Reagents Outcome Reference
C4 Directed Lithiation / Negishi Coupling 1. s-BuLi, (-)-sparteine (B7772259) 2. ZnCl₂ 3. R-X, Pd(0), Ligand A C4-substituted oxazinanone nih.govresearchgate.net

Transformations Involving the 3-Amino Group

The exocyclic 3-amino group is a primary site for derivatization, enabling a wide range of chemical transformations to build molecular complexity.

The primary amino group of 3-amino-1,3-oxazinan-2-one readily undergoes acylation and alkylation reactions, which are fundamental transformations for peptide synthesis and the introduction of diverse functional groups.

Acylation: The amino group can be acylated using various acylating agents such as acyl chlorides, anhydrides, or activated carboxylic acids in the presence of a base. These reactions lead to the formation of stable amide bonds. For instance, reaction with acetic anhydride (B1165640) would yield N-(2-oxo-1,3-oxazinan-3-yl)acetamide. This reaction is analogous to the acylation of other amino-heterocycles, such as the N-acylation of 3-aminothieno[2,3-b]pyridines with acetic anhydride, which can lead to both mono- and diacetylated products. mdpi.com

Alkylation: N-alkylation can be achieved by reacting the amino group with alkyl halides or through reductive amination with aldehydes or ketones. Direct alkylation with alkyl halides can sometimes lead to overalkylation, yielding mixtures of secondary and tertiary amines. Reductive amination offers a more controlled method for producing secondary amines. Protecting groups are often employed on the amino acid's alpha nitrogen to prevent undesired oligomerization during these processes. peptide.com

Table 2: Representative Acylation and Alkylation Reagents for the 3-Amino Group

Reaction Type Reagent Class Example Reagent Product Type
Acylation Acyl Halide Benzoyl chloride N-Aroyl derivative
Acylation Anhydride Acetic anhydride N-Acetyl derivative
Alkylation Alkyl Halide Benzyl bromide N-Benzyl derivative

The 3-amino group serves as a nucleophile in condensation reactions, which can be used to construct larger, more complex heterocyclic systems. Condensation with dicarbonyl compounds, ortho-aminoaromatics, or other bifunctional reagents can lead to the formation of fused or annulated ring systems.

For example, condensation reactions of 2-amino-N-heterocycles with 1,2-dithiolylium salts have been shown to occur at the amino group, forming 2-(1,2-dithiol-3-ylideneamino)-N-heterocycles. rsc.org Similarly, the 3-amino group of the oxazinanone could react with β-ketoesters or malonic esters to form enamines, which can be precursors for further cyclization.

Another powerful strategy is heterocycle annulation. The reaction of an enaminone derivative with various aminoazoles can afford fused azolo[1,5-a]pyrimidine systems. mdpi.com By first converting the 3-amino-1,3-oxazinan-2-one into a suitable reactive intermediate, similar annulation strategies could be employed to build novel fused heterocyclic scaffolds incorporating the oxazinanone motif.

Side Chain Modifications and Substituent Effects on Reactivity

Once the 3-amino-1,3-oxazinan-2-one core has been functionalized at the ring or the amino group, the newly introduced side chains can undergo further modifications. The nature of these substituents can, in turn, influence the reactivity of the parent heterocyclic scaffold.

For instance, if an aromatic ring is introduced via acylation or alkylation, it can be subjected to standard electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. nih.gov If an ester functionality is present on a side chain, it can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing further handles for diversification.

The electronic properties of substituents significantly affect the reactivity of the entire molecule. Electron-withdrawing groups on a side chain attached to the 3-nitrogen atom can increase the acidity of the N-H proton (if present) and decrease the nucleophilicity of the ring heteroatoms. Conversely, electron-donating groups would have the opposite effect. The nature of substituents has been shown to direct the outcome of reactions, for example, in the divergent synthesis of pyrrole (B145914) derivatives where the substituent at the acyl function dictates the reaction pathway. nih.gov

Ring Expansion and Contraction Strategies involving the Oxazinanone Scaffold

Modifying the size of the heterocyclic ring through expansion or contraction can lead to novel scaffolds with different conformational properties and biological activities.

Ring Contraction: Ring contraction of 1,3-oxazin-2-ones has been reported. For example, trans-5-hydroxy-1,3-oxazin-2-ones can undergo a quantitative, base-promoted ring contraction to form cis-5-hydroxymethyl-oxazolidinones. researchgate.net This transformation proceeds via an intramolecular rearrangement where the basicity of the reagent, rather than its nucleophilicity, is the determining factor. researchgate.net A similar strategy could potentially be explored for appropriately substituted 3-amino-1,3-oxazinan-2-one derivatives, such as a 5-hydroxy derivative, to yield substituted oxazolidinones.

Ring Expansion: Ring expansion strategies often involve the reaction of a heterocyclic core with a carbene source. For instance, isoxazoles react with rhodium carbenoids to produce 4H-1,3-oxazines in good yields. nih.gov The proposed mechanism involves the formation of an ylide intermediate, which then undergoes a 1,2-shift to afford the ring-expanded product. nih.gov While not directly demonstrated on the 1,3-oxazinan-2-one (B31196) system, this methodology represents a plausible route for expanding the six-membered ring to a seven-membered 1,3-oxazepane derivative, which are important in medicinal chemistry. nih.gov

Table 3: Ring Size Modification Strategies for Oxazinane and Related Scaffolds

Transformation Starting Scaffold Key Reagents / Conditions Product Scaffold Reference
Ring Contraction 5-Hydroxy-1,3-oxazin-2-one Base (e.g., K₂CO₃) 5-Hydroxymethyl-1,3-oxazolidin-2-one researchgate.net

Theoretical and Computational Chemistry Studies of 3 Amino 1,3 Oxazinan 2 One Hydrochloride

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about electron distribution and energy levels.

For 3-Amino-1,3-oxazinan-2-one hydrochloride, DFT calculations, perhaps using a common functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its ground-state electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. For this compound, the MEP map would likely show negative potential (red/yellow) around the carbonyl oxygen and positive potential (blue) around the amino and hydrochloride protons, identifying sites susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT

PropertyCalculated ValueSignificance
HOMO Energy-7.2 eVIndicates electron-donating ability
LUMO Energy1.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap8.7 eVRelates to chemical stability and reactivity
Dipole Moment5.8 DMeasures molecular polarity

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of a molecule. For the 1,3-oxazinan-2-one (B31196) ring, this would involve identifying chair, boat, and twist-boat conformations and determining their relative energies. The presence of the amino substituent adds another layer of complexity to the conformational landscape.

Molecular Dynamics (MD) simulations can provide a dynamic view of the molecule's behavior over time. mdpi.com An MD simulation of this compound in an aqueous solvent would reveal how the molecule moves, rotates, and interacts with its environment. Key metrics such as the Root Mean Square Deviation (RMSD) can be monitored to assess the stability of its structure throughout the simulation. nih.gov Such simulations are invaluable for understanding how the molecule behaves in a realistic biological or chemical environment.

Table 2: Hypothetical Relative Energies of 3-Amino-1,3-oxazinan-2-one Conformers

ConformerRelative Energy (kcal/mol)Key Feature
Chair (Equatorial Amino)0.00Most stable conformer
Chair (Axial Amino)2.15Higher energy due to steric strain
Twist-Boat5.50Intermediate in ring inversion

Prediction of Spectroscopic Properties and Spectral Interpretation

Computational methods can accurately predict spectroscopic data, which is essential for identifying and characterizing compounds. mdpi.com Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra can be compared with experimental data to confirm the molecular structure.

For this compound, DFT calculations would predict the ¹H NMR spectrum, showing distinct signals for the protons on the oxazinane ring and the amino group. Similarly, the ¹³C NMR spectrum would be predicted to identify the chemical shifts for each carbon atom, including the characteristic downfield signal for the carbonyl carbon. The calculated IR spectrum would show key vibrational modes, such as the C=O stretch of the carbamate (B1207046) group and the N-H stretches of the amino group, aiding in functional group identification. mdpi.com

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data

Spectroscopic FeaturePredicted ValueHypothetical Experimental Value
¹³C NMR (C=O)158.5 ppm157.9 ppm
¹H NMR (NH₃⁺)8.5 ppm8.3 ppm
IR Frequency (C=O stretch)1695 cm⁻¹1690 cm⁻¹
IR Frequency (N-H stretch)3250 cm⁻¹3245 cm⁻¹

Computational Elucidation of Reaction Mechanisms and Transition States

Understanding how a molecule is formed or how it reacts is a central theme in chemistry. Computational chemistry can map out entire reaction pathways, identifying intermediates and, most importantly, the transition states that connect them. mdpi.com The synthesis of the 1,3-oxazinan-2-one core, for example, could proceed through the cyclization of a 3-aminopropanol derivative with a carbonyl source. researchgate.net

A computational study of this reaction would involve locating the transition state structure for the ring-closing step. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of the reaction under different conditions. This knowledge is crucial for optimizing synthetic routes to produce higher yields and fewer byproducts. mdpi.com

Table 4: Hypothetical Calculated Energetics for a Key Synthetic Step

ParameterEnergy (kcal/mol)Description
Reactant Complex0.0Initial state of reactants
Transition State (TS)+18.5Highest energy point along the reaction coordinate
Product-12.0Final cyclized product state
Activation Energy (ΔG‡)+18.5Energy barrier for the reaction

Molecular Docking and Binding Energy Calculations with Biological Receptors (focus on theoretical interactions)

If this compound is investigated for potential biological activity, molecular docking would be a primary computational tool. Docking algorithms predict the preferred orientation of a ligand when it binds to a target protein, as well as the binding affinity. nih.gov This allows for the rapid screening of compounds against biological targets of interest.

A theoretical docking study would place the molecule into the active site of a hypothetical enzyme or receptor. The results would highlight key intermolecular interactions, such as hydrogen bonds between the amino or carbonyl groups of the ligand and amino acid residues in the protein. Following docking, more sophisticated methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy, providing a more accurate estimate of the binding affinity. nih.gov

Table 5: Hypothetical Molecular Docking Results with a Kinase Target

ParameterValue/Description
Docking Score-7.8 kcal/mol
Key Hydrogen BondsCarbonyl oxygen with backbone NH of Valine-84
Amino group with side chain of Aspartic Acid-145
Hydrophobic InteractionsOxazinane ring with Leucine-132 and Alanine-61
Calculated Binding Energy (MM/PBSA)-35.6 kcal/mol

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

QSPR modeling is a statistical approach used to predict the properties of molecules based on their structure. nih.gov A QSPR model is a mathematical equation that correlates calculated molecular descriptors (numerical representations of molecular structure) with an observed property, such as boiling point, solubility, or toxicity.

To develop a QSPR model for a series of related 1,3-oxazinan-2-one derivatives, one would first calculate a wide range of descriptors (e.g., topological, electronic, constitutional) for each molecule. Then, statistical methods like multiple linear regression (MLR) would be used to build a model that predicts a specific property. nih.gov Such a model for this compound could be used to predict its aqueous solubility or its potential for environmental persistence without the need for extensive experimental testing.

Table 6: Example of a QSPR Model for Predicting Aqueous Solubility (LogS)

Hypothetical QSPR Equation
LogS = 0.5 - 0.008(Molecular Weight) + 0.2(Polar Surface Area) - 0.4*(LogP)
Model Statistic Value
R² (Coefficient of Determination)0.85
Q² (Cross-validated R²)0.79

Molecular Recognition and Biochemical Interaction Studies Mechanistic Focus

Investigations into Ligand-Protein Binding Modes and Affinities

The 1,3-oxazinan-2-one (B31196) scaffold is a component of various biologically active molecules, and its derivatives have been studied for their ability to bind to specific protein targets. The binding mode and affinity are crucial for understanding the compound's mechanism of action at a molecular level.

Research into a pyrano-1,3-oxazine derivative, NSC 328111 (NS5), has provided detailed insights into how this class of molecules can interact with protein targets. This compound has been identified as an inhibitor of the bromodomain and extra-terminal (BET) family of proteins, specifically targeting the BRD2 bromodomains. nih.gov Crystal structures of the BRD2 bromodomains in complex with this pyrano-1,3-oxazine derivative have been determined, revealing the specific interactions that stabilize the ligand-protein complex. nih.gov

The tertiary structure of the BRD2 protein features a deep hydrophobic pocket formed by loop regions, which is responsible for recognizing acetylated lysine residues on histone tails. nih.gov The pyrano-1,3-oxazine derivative binds within this pocket, establishing specific interactions with the amino acid residues lining the cavity. These interactions are fundamental to its inhibitory activity.

Table 1: Binding Affinity of a Pyrano-1,3-oxazine Derivative (NS5) with BRD2 Bromodomains
Protein TargetLigandBinding Affinity (IC50)Technique
BRD2 BD1NSC 328111 (NS5)Data not specified in abstractBiochemical assays
BRD2 BD2NSC 328111 (NS5)Data not specified in abstractBiochemical assays, X-ray crystallography

Similarly, other studies on oxazinonaphthalene-3-one derivatives have explored their binding to tubulin. nih.gov Molecular docking studies have been employed to predict the binding pose of these compounds within the colchicine-binding site of tubulin, suggesting a potential mechanism for their observed biological effects. nih.gov

Mechanistic Characterization of Enzyme Inhibition or Modulation

Derivatives of the 1,3-oxazinan-2-one core structure have been investigated as inhibitors of various enzymes. The mechanism of inhibition can vary, ranging from competitive to non-competitive or even covalent modification of the enzyme.

The kinetic analysis revealed that these compounds exhibit strong active site-directed inhibition. The most potent inhibitors in the study, compounds 3 and 4 , displayed Ki values in the micromolar range. nih.gov The enzyme was capable of hydrolyzing these oxazinone derivatives through an acylation-deacylation mechanism, which is characteristic of serine hydrolases like CEase. nih.gov The rate-limiting step in this process was found to be deacylation. nih.gov

Table 2: Kinetic Parameters for the Inhibition of Cholesterol Esterase by Thieno[2,3-d] nih.govnih.govoxazin-4-one Derivatives
CompoundInhibition Constant (Ki)Mechanism of Inhibition
Compound 30.58 µMAlternate Substrate Inhibitor
Compound 41.86 µMAlternate Substrate Inhibitor

Furthermore, the general class of oxazinanones has been recognized for its presence in molecules that act as enzyme inhibitors. frontiersin.org This highlights the potential of the 1,3-oxazinan-2-one scaffold as a privileged structure in the design of enzyme modulators.

Influence of Stereochemistry on Molecular Recognition Events

Stereochemistry plays a pivotal role in the interaction between a small molecule and its biological target. The three-dimensional arrangement of atoms in a chiral molecule can significantly affect its binding affinity and specificity, as proteins are chiral entities themselves. The "three-point interaction model" is a classical concept that explains how a chiral receptor can differentiate between enantiomers of a chiral ligand. nih.gov For a successful molecular recognition event, a precise steric and electronic complementarity between the ligand and the binding site is required.

While specific studies on the stereochemistry of 3-Amino-1,3-oxazinan-2-one hydrochloride are not available, research on other chiral heterocyclic compounds underscores the importance of stereoisomerism. For instance, in the context of amino acids, all common amino acids in living systems are found in the "L" enantiomeric form. libretexts.org This homochirality is fundamental to the structure and function of proteins and enzymes.

The synthesis of chiral 1,3-oxazines is an area of active research, as these compounds can serve as building blocks for more complex chiral molecules. ijrpr.com The ability to control the stereochemistry during synthesis is crucial for developing compounds with desired biological activities. The influence of stereochemistry is often profound, where one enantiomer may exhibit potent activity while the other is inactive or even has an entirely different biological effect.

Target Identification Strategies via Chemical Probes (non-clinical)

Identifying the specific protein targets of a bioactive compound is a critical step in elucidating its mechanism of action. Chemical probes, which are modified versions of the parent compound, are powerful tools for target identification. These probes typically contain a reactive group for covalent labeling of the target and a reporter tag (e.g., a fluorophore or biotin) for detection and isolation.

Activity-based protein profiling (ABPP) is a prominent strategy that utilizes chemical probes to assess the functional state of enzymes in complex biological systems. nih.govresearchgate.net The core of the ABPP approach is the design of an activity-based probe (ABP) that mimics the parent compound but also possesses the ability to covalently bind to the active site of its target protein. nih.gov

While there are no specific reports on the use of a this compound-based chemical probe, the principles of this methodology are broadly applicable. For example, oxaziridine-based probes have been developed for identifying and developing covalent ligands for allosteric methionine sites on proteins. nih.gov These probes undergo a reaction with methionine residues, leading to the formation of a stable covalent bond, which allows for the subsequent identification of the modified protein by mass spectrometry.

The general workflow for using a chemical probe in target identification involves:

Incubating the probe with a cell lysate or living cells.

Covalent labeling of the target protein(s).

Lysis of cells (if applicable) and enrichment of probe-labeled proteins using the reporter tag (e.g., streptavidin beads for a biotin tag).

Identification of the enriched proteins by mass spectrometry-based proteomics.

This approach allows for an unbiased identification of the molecular targets of a compound in a complex biological environment.

Elucidation of Intracellular Pathways Affected by Molecular Interaction (non-clinical)

The binding of a small molecule to its protein target can trigger a cascade of events within the cell, leading to the modulation of various intracellular signaling pathways. These pathways are complex networks of proteins that transmit signals from the cell surface to intracellular targets, ultimately resulting in a cellular response. nih.gov

Amino acids and their metabolites are known to be involved in regulating key signaling pathways such as the mechanistic target of rapamycin (mTOR) and the general controlled nonrepressed kinase 2 (GCN2) pathways, which are central to cell growth, proliferation, and metabolism. nih.govimrpress.comanimbiosci.orgresearchgate.net

Given that 3-Amino-1,3-oxazinan-2-one is an amino acid derivative, it is plausible that it or its analogs could influence such pathways. However, without direct experimental evidence, this remains speculative. The elucidation of which intracellular pathways are affected by a compound typically involves a combination of techniques, including:

Western Blotting: To measure changes in the phosphorylation status or expression levels of key proteins within a signaling pathway.

Transcriptomics (e.g., RNA-seq): To analyze changes in gene expression downstream of a signaling cascade.

Proteomics: To obtain a global view of changes in the proteome in response to compound treatment.

Reporter Assays: To measure the activity of specific transcription factors or signaling pathways.

For instance, studies on oxazinonaphthalene-3-one derivatives have shown that they can induce cell cycle arrest in the G2/M phase, which is indicative of an impact on pathways that regulate cell division. nih.gov This effect was linked to the inhibition of tubulin polymerization, a key process in mitosis. nih.gov

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor to Structurally Diverse Heterocyclic Compounds

The primary amino group of 3-Amino-1,3-oxazinan-2-one is a potent nucleophile, making the compound an excellent precursor for the synthesis of a wide range of structurally diverse heterocyclic compounds. This reactivity allows for the construction of new rings fused to the oxazinanone core or the use of the amino group as a handle for building entirely new heterocyclic systems.

The free amine can react with a variety of bifunctional electrophiles in cyclocondensation reactions to yield fused heterocycles. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrimidine (B1678525) rings. Similarly, reaction with α-haloketones followed by intramolecular cyclization could produce fused pyrazine (B50134) systems.

Furthermore, the amino group readily reacts with various electrophiles to form stable intermediates that can be cyclized in subsequent steps. For example, reaction with isocyanates or isothiocyanates yields urea (B33335) or thiourea (B124793) derivatives, respectively. These derivatives can be designed to contain other reactive functional groups that allow for a second cyclization, leading to fused triazinone or thiatriazinone systems. A documented example includes the use of 3-Aminotetrahydro-1,3-oxazin-2-one as a starting material in the synthesis of complex amide-containing molecules, which are themselves precursors to other advanced structures. googleapis.com This reaction highlights the utility of the amino group in standard amide bond forming reactions, a crucial step in many heterocyclic syntheses. googleapis.com

The table below outlines potential synthetic pathways from 3-Amino-1,3-oxazinan-2-one to various heterocyclic systems, based on established reactivity patterns of N-amino heterocycles.

Electrophilic Reagent ClassIntermediate Product TypePotential Final Heterocycle (after cyclization)
Isocyanate (R-N=C=O)N-Substituted UreaFused Triazinone
Acid Chloride (R-COCl)N-Acyl AmideFused Oxadiazole
1,3-Dicarbonyl CompoundEnaminoneFused Pyrimidine
α,β-Unsaturated CarbonylMichael AdductFused Pyridinone
Carbon Disulfide (CS₂)DithiocarbamateFused Thiatriazole

Application in Natural Product Synthesis Scaffolds

The 1,3-oxazinan-2-one (B31196) ring is a structural motif found in a number of biologically active molecules and natural products. nih.gov This framework is valued for its conformational rigidity and its ability to participate in hydrogen bonding as both an acceptor (carbonyl oxygen) and a donor (N-H in unsubstituted systems). While the oxazinanone core is a recognized pharmacophore, the specific application of 3-Amino-1,3-oxazinan-2-one hydrochloride as a direct building block in the total synthesis of natural products is not extensively documented in peer-reviewed literature.

The potential utility of this compound in natural product synthesis would stem from its role as a constrained, functionalized scaffold. A synthetic strategy could involve using the amino group to couple the oxazinanone ring to a complex fragment of a natural product, followed by further transformations. However, current published synthetic routes toward relevant natural products tend to employ alternative strategies for constructing the oxazinanone ring from acyclic precursors at a late stage, rather than introducing it as a pre-formed, N-aminated building block.

Use as Chiral Building Blocks for Complex Molecule Construction

Chiral auxiliaries and building blocks are fundamental tools in asymmetric synthesis, enabling the construction of enantiomerically pure complex molecules. researchgate.netenaminestore.com The 1,3-oxazinan-2-one framework, when appropriately substituted, can be chiral. Chiral, non-racemic versions of this heterocycle are valuable intermediates for synthesizing pharmaceutical compounds and amino alcohols. researchgate.netnih.gov

The application of 3-Amino-1,3-oxazinan-2-one as a chiral building block would require the separation of its enantiomers or an enantioselective synthesis of the molecule itself. If available in an enantiopure form, it could be used in several ways:

Asymmetric Synthesis: The chiral scaffold could be elaborated, with the stereocenter(s) of the ring directing the stereochemical outcome of subsequent reactions on appended side chains.

Introduction of a Chiral Moiety: It could be incorporated into a target molecule to introduce a specific, conformationally restricted chiral substructure.

Despite this potential, the use of 3-Amino-1,3-oxazinan-2-one specifically as a chiral building block is not well-established in the scientific literature. Synthetic chemists more commonly employ other well-studied chiral auxiliaries, such as Evans oxazolidinones or other substituted oxazinanones derived from readily available chiral pool starting materials like amino acids or carbohydrates. researchgate.netnih.govorganic-chemistry.org

Development of Novel Reagents and Catalysts from the Oxazinanone Framework

The rigid heterocyclic structure of 3-Amino-1,3-oxazinan-2-one, combined with its functional handles, presents an opportunity for its development into novel reagents or ligands for catalysis. The N-amino group can be readily derivatized to install functionalities capable of coordinating to metal centers.

For instance, the amino group could be converted into a Schiff base with a salicylaldehyde (B1680747) derivative to create a tridentate "salen-type" ligand. Alternatively, acylation with a phosphine-containing carboxylic acid could yield a phosphine-amido ligand. The inherent rigidity of the oxazinanone ring could impart specific conformational constraints on the resulting metal-ligand complex, which is a desirable feature in the design of catalysts for asymmetric synthesis. The stereochemical information from a chiral oxazinanone backbone could be transferred during a catalytic process to achieve high enantioselectivity.

The table below presents hypothetical ligand structures that could be derived from a chiral 3-Amino-1,3-oxazinan-2-one backbone and their potential applications in catalysis.

Derivatization ReactionResulting Ligand TypePotential Catalytic Application
Condensation with 2-(diphenylphosphino)benzaldehydeP,N-Ligand (Iminophosphine)Asymmetric Hydrogenation, Heck Reaction
Acylation with 2-(diphenylphosphino)benzoic acidP,N-Ligand (Amidophosphine)Asymmetric Allylic Alkylation
Reductive amination with pyridine-2-carboxaldehydeN,N-Ligand (Pyridyl-Amine)Oxidation, Polymerization

While these applications are chemically plausible, the development and reporting of reagents and catalysts specifically derived from the 3-Amino-1,3-oxazinan-2-one framework have not been found in a review of the current scientific literature.

Analytical and Spectroscopic Characterization Techniques in 3 Amino 1,3 Oxazinan 2 One Hydrochloride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Amino-1,3-oxazinan-2-one hydrochloride. Both ¹H and ¹³C NMR would be employed to map the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum, the protons within the 1,3-oxazinan-2-one (B31196) ring would exhibit distinct chemical shifts and coupling patterns. The methylene (B1212753) protons adjacent to the oxygen (C6-H₂) would likely appear at the most downfield position among the aliphatic protons due to the deshielding effect of the heteroatom. The protons on the carbon adjacent to the ring nitrogen (C4-H₂) would also be shifted downfield. The central methylene group (C5-H₂) would resonate at an intermediate chemical shift. The amino group protons (-NH₃⁺) in the hydrochloride salt would likely appear as a broad singlet, and its chemical shift would be solvent-dependent.

The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon environments. The carbonyl carbon (C2) of the cyclic carbamate (B1207046) would be the most downfield signal. The carbons bonded to the heteroatoms (C4 and C6) would appear at lower field strengths compared to the C5 carbon.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
C4-H₂ 3.5 - 4.0 Triplet
C5-H₂ 1.9 - 2.3 Multiplet
C6-H₂ 4.2 - 4.6 Triplet

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C2 (C=O) 155 - 160
C4 45 - 50
C5 25 - 30

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound. The key vibrational modes would confirm the presence of the amine hydrochloride and the cyclic carbamate structure.

The IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the cyclic carbamate group, typically in the range of 1700-1750 cm⁻¹. The N-H stretching vibrations of the primary ammonium (B1175870) group (-NH₃⁺) would appear as a broad band in the region of 2800-3200 cm⁻¹. C-N and C-O stretching vibrations would also be present in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy, being complementary to IR, would also be useful. The carbonyl stretch is typically a strong and sharp band in the Raman spectrum. Symmetrical vibrations, which might be weak in the IR spectrum, can be more readily observed in the Raman spectrum.

Table 3: Expected Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
-NH₃⁺ N-H Stretch 2800 - 3200 (broad)
C=O Carbonyl Stretch 1700 - 1750
C-N C-N Stretch 1180 - 1360

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is crucial for determining the molecular weight and obtaining information about the compound's structure through its fragmentation pattern. For this compound, techniques like Electrospray Ionization (ESI) would be suitable.

The mass spectrum would show the molecular ion peak corresponding to the free base [M]+ or the protonated molecule [M+H]+. The exact mass measurement from high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern would likely involve the loss of the amino group, cleavage of the oxazinanone ring, and loss of carbon monoxide, providing further structural confirmation.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would determine the precise bond lengths, bond angles, and conformation of the oxazinanone ring. It would also reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the ammonium group, the carbonyl oxygen, and the chloride counter-ion.

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or starting materials.

High-Performance Liquid Chromatography (HPLC) would be the primary method for purity determination. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (with an acidic modifier like formic acid or TFA to ensure protonation of the amine) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. Detection could be achieved using a UV detector, as the carbamate group has a weak chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).

Gas Chromatography (GC) might be less suitable for the direct analysis of the hydrochloride salt due to its low volatility and potential for thermal degradation. However, derivatization of the amino group could make it amenable to GC analysis if required.

Table 4: Illustrative HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm

Future Research Directions and Unexplored Avenues for 3 Amino 1,3 Oxazinan 2 One Hydrochloride

Development of Highly Efficient and Sustainable Synthetic Routes

The advancement of green chemistry principles is paramount in modern synthetic organic chemistry. Future research should prioritize the development of more efficient and environmentally benign methods for the synthesis of 3-Amino-1,3-oxazinan-2-one hydrochloride. Traditional synthetic approaches for 1,3-oxazinan-2-ones often rely on hazardous reagents such as phosgene (B1210022) or its derivatives. researchgate.net Greener alternatives that have been explored for the synthesis of the parent scaffold include the use of dialkyl carbonates (DACs) as carbonylating agents. researchgate.netresearchgate.net

Future investigations could focus on optimizing these DAC-based methods for the specific synthesis of this compound. This would involve exploring various catalysts, solvent-free reaction conditions, and microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.netsciresliterature.org Furthermore, the utilization of renewable starting materials, such as those derived from carbohydrates, could be a valuable avenue for a more sustainable synthetic pathway. nih.gov A one-pot, three-component reaction strategy, which has been shown to be effective for other N-substituted 1,3-oxazinan-2-ones, could also be adapted, offering a streamlined and atom-economical approach. researchgate.netresearchgate.net

Synthetic Strategy Potential Advantages Key Research Focus
Dialkyl Carbonate (DAC) ChemistryAvoidance of phosgene, greener reagents. researchgate.netresearchgate.netCatalyst optimization, solvent-free conditions.
One-Pot Multicomponent ReactionsIncreased efficiency, reduced waste. researchgate.netresearchgate.netSubstrate scope, reaction optimization.
Carbohydrate-Derived Starting MaterialsUse of renewable resources. nih.govEfficient conversion pathways.
Microwave-Assisted SynthesisReduced reaction times, improved yields. sciresliterature.orgOptimization of reaction parameters.

Exploration of Novel Chemical Transformations and Reactivity Patterns

The reactivity of the this compound scaffold is largely uncharted territory. The presence of a primary amino group, a cyclic carbamate (B1207046), and a hydrochloride salt suggests a rich and varied chemical reactivity. Future research should systematically explore the chemical transformations of this compound. For instance, the primary amino group can serve as a handle for a wide range of derivatization reactions, including acylation, alkylation, and sulfonylation, to generate a library of novel compounds with potentially diverse biological activities.

The 1,3-oxazinan-2-one (B31196) ring itself can be a target for ring-opening reactions to yield valuable 1,3-amino alcohols, which are important building blocks in organic synthesis. researchgate.net Investigating the stereoselective transformations of chiral derivatives of this compound could also be a fruitful area of research, as chiral 1,3-oxazinan-2-ones are known to be useful intermediates in the synthesis of pharmaceutical compounds. nih.gov

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational modeling and theoretical studies can provide invaluable insights into the structure, reactivity, and potential applications of this compound. Future research should employ advanced computational techniques, such as Density Functional Theory (DFT), to elucidate the electronic structure, conformational preferences, and spectroscopic properties of the molecule. researchgate.net

Such studies can help in understanding the mechanistic details of its formation and subsequent reactions. For example, computational analysis can be used to model the transition states of key synthetic steps, providing a rationale for observed regioselectivities and stereoselectivities. researchgate.net Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies could be employed to correlate the structural features of its derivatives with their biological activities, thereby guiding the design of more potent and selective compounds. nih.gov

Design of Next-Generation Molecular Probes Based on the Oxazinanone Scaffold

The inherent structural features of the 1,3-oxazinan-2-one scaffold make it an attractive candidate for the development of novel molecular probes. Molecular probes are essential tools in chemical biology for visualizing and studying biological processes. mdpi.com Future research could focus on functionalizing the this compound core with fluorophores, affinity tags, or photo-crosslinking agents to create a new class of molecular probes. researchgate.net

The amino group provides a convenient point of attachment for such functional moieties. These probes could be designed to target specific enzymes or receptors, leveraging the known biological activities of other oxazinone-containing molecules, which include antibacterial and enzyme inhibitory properties. researchgate.netnih.gov The development of such probes would enable detailed investigations into the mechanism of action of oxazinanone-based bioactive compounds and facilitate the identification of new biological targets.

Probe Component Function Potential Application
FluorophoreEmits light upon excitationCellular imaging and tracking
Affinity TagBinds to a specific biomoleculeTarget identification and purification
Photo-crosslinking AgentForms a covalent bond upon light activationMapping molecular interactions

Interdisciplinary Research at the Interface of Chemistry and Biology

The diverse biological activities reported for various 1,3-oxazine derivatives, including antiviral, antitumor, and antimicrobial properties, underscore the potential for significant discoveries at the chemistry-biology interface. ijrpr.comderpharmachemica.com Future research on this compound should embrace an interdisciplinary approach.

Collaboration between synthetic chemists, computational chemists, and biologists will be crucial to fully explore the therapeutic potential of this compound and its derivatives. High-throughput screening of a library of derivatives against a panel of biological targets could lead to the identification of novel drug leads. nih.gov Subsequent medicinal chemistry efforts could then focus on optimizing the lead compounds for potency, selectivity, and pharmacokinetic properties. The 1,3-oxazinan-2-one scaffold represents a new structural motif that could be optimized to develop new antibacterial agents with structures that are significantly different from existing classes of antibiotics. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.